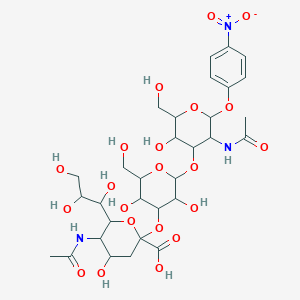

4-Nitrophenyl (N-acetyl-a-neuraminosyl)-(2 L3)-O-b-D-galactopyranosyl-(1 L3)-2-acetamido-2-deoxy-b-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

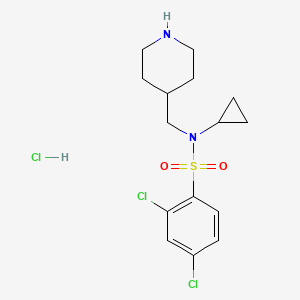

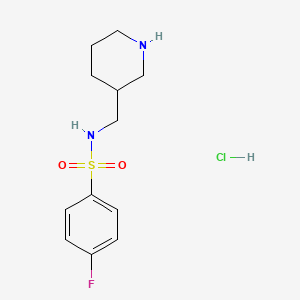

The synthesis of related glycosides has been explored in various studies. In one such study, the synthesis of 4-nitrophenyl β-d-fucofuranoside was achieved using 2,3,5-tri-O-benzoyl-6-bromo-6-deoxy-d-galactono-1,4-lactone as a key intermediate. This compound was then reduced, acetylated, and subjected to catalytic hydrogenolysis to produce a derivative suitable for the preparation of fucofuranosides. Glycosylation in the presence of SnCl4 with 4-nitrophenol led to the desired product. This method proved to be simple and efficient for synthesizing β-d-fucofuranosides, although the compound synthesized was not hydrolyzed by β-d-galactofuranosidase from Penicillium fellutanum, indicating the importance of the hydroxyl group at C-6 for enzyme interaction .

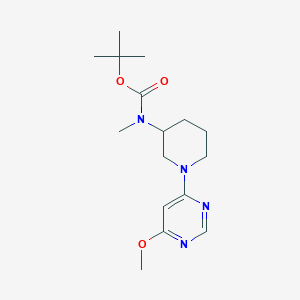

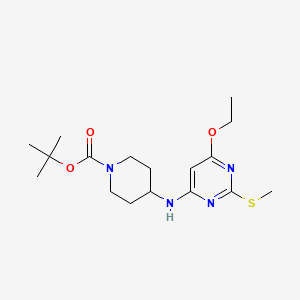

Another study focused on the synthesis of 4-nitrophenyl 2-acetamido-2-deoxy-D-mannopyranosides. The process involved starting from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose. Chemoselective reduction of azides with hydrogen sulfide was used to obtain higher yields compared to other reduction methods. The final products, 4-nitrophenyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside and its beta isomer, were obtained after de-O-acetylation, with overall yields of 20% and 44%, respectively .

Molecular Structure Analysis

The molecular structure of glycosides, such as those synthesized in the studies mentioned, is characterized by the presence of an aromatic nitro group and an acetamido group attached to the sugar moiety. The presence of these functional groups is crucial for the biological activity and interaction with enzymes. The structure of the synthesized compounds is confirmed through various analytical techniques, although the specific methods used for confirmation are not detailed in the provided data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these glycosides include glycosylation, reduction, acetylation, and de-O-acetylation. Glycosylation reactions are key in forming the glycosidic bond between the sugar and the aromatic moiety. Reduction is used to convert functional groups to more reactive or stable forms, such as the reduction of azides to amines. Acetylation protects hydroxyl groups during synthesis, and de-O-acetylation is the final step to remove the protecting groups and yield the final product. The efficiency of these reactions and the choice of reagents can significantly affect the yield and purity of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized glycosides, such as solubility, melting point, and stability, are important for their potential applications. These properties are influenced by the presence of the nitro and acetamido groups, as well as the sugar moiety. The nitro group is electron-withdrawing, which can affect the reactivity of the compound, while the acetamido group can participate in hydrogen bonding, influencing solubility and melting point. The specific physical and chemical properties of the synthesized compounds are not detailed in the provided data, but they can be inferred based on the functional groups present and the general behavior of similar compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Utility in Glycoscience

- Synthesis of Glycosides : This compound is used in the synthesis of various glycosides, such as hyalobiuronic acid and chondrosine glycosides, which are not hydrolyzed by bovine testicular hyaluronidase (Watt, Clinch, & Slim, 2002).

- Enzymatic Recognition Studies : It has been utilized to study enzymatic recognition and transglycosylation reactions. For instance, in the synthesis of complex immunoactive N-Acetyl-D-galactosaminides (Fialová et al., 2005).

Chemical and Biological Investigations

- Exploring Enzymatic Catalysis : The compound is pivotal in understanding enzymatic reactions, such as the alpha-galactosidase-catalyzed synthesis of disaccharides (Simerská et al., 2008).

- Studying Oxidative Deamination Processes : It is instrumental in researching oxidative deamination, aiding in understanding complex biochemical pathways (Hawsawi, Wickramasinghe, & Crich, 2019).

Development of Diagnostic and Analytical Tools

- Synthesis of Chromogenic Substrates : This compound is used in the synthesis of chromogenic substrates for detecting specific enzyme activities, particularly in medical diagnostics (Clinch et al., 2002).

Eigenschaften

IUPAC Name |

5-acetamido-2-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N3O21/c1-11(38)32-19-15(40)7-31(30(46)47,54-26(19)21(42)16(41)8-35)55-27-23(44)18(10-37)52-29(24(27)45)53-25-20(33-12(2)39)28(51-17(9-36)22(25)43)50-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-37,40-45H,7-10H2,1-2H3,(H,32,38)(H,33,39)(H,46,47) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOZZSZEQFWMMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C)CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N3O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl (N-acetyl-a-neuraminosyl)-(2 L3)-O-b-D-galactopyranosyl-(1 L3)-2-acetamido-2-deoxy-b-D-galactopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3027628.png)

![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B3027631.png)

![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate](/img/structure/B3027633.png)

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol](/img/structure/B3027638.png)